molecular formula C15H17N5 B14392975 N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-72-7

N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14392975
CAS No.: 87594-72-7
M. Wt: 267.33 g/mol
InChI Key: MBMVUQYYBBWBOI-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core with a butan-2-yl and phenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrazole derivatives with appropriate amines under specific reaction conditions. For instance, the preparation may involve the condensation of pyrazin-2-amine with substituted pyrazole derivatives, followed by cyclization using catalysts such as TiCl4 . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific substituents on the pyrazine ring. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium or platinum.

Scientific Research Applications

N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting cellular signaling pathways involved in disease processes . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other pyrazine derivatives, such as:

Properties

CAS No.

87594-72-7

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-butan-2-yl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C15H17N5/c1-3-11(2)18-14-10-16-15-13(19-14)9-17-20(15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

MBMVUQYYBBWBOI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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